Combretastatin D1

Description

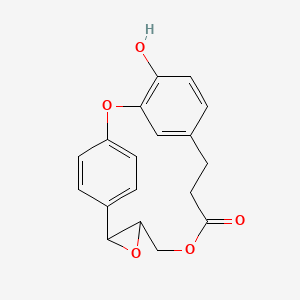

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGWIGJGNQCZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Combretastatin D1

Total Synthesis Approaches to Combretastatin (B1194345) D1

The total synthesis of Combretastatin D1 has been a challenging endeavor, prompting the development of innovative synthetic routes. These approaches are crucial for providing sufficient quantities of the compound for further biological evaluation and for the synthesis of novel analogues.

Convergent Synthetic Strategies

One notable convergent approach involves the synthesis of a diaryl ether intermediate, which constitutes the core structure of the macrocycle. For instance, a diaryl ether can be formed through an Ullmann-type condensation reaction between two appropriately functionalized aromatic rings. beilstein-journals.org This key intermediate can then be further elaborated to construct the heptanoid side chain and subsequently cyclized to form the macrocyclic lactone.

Another convergent strategy utilizes an Ullmann ether reaction involving a disubstituted alkyne to introduce the entire carbon skeleton of the side chain in a single step. tandfonline.com This method provides a highly efficient route to a key intermediate that can be readily converted to the cis-alkene characteristic of the combretastatin skeleton via Lindlar reduction. tandfonline.com

The following table summarizes some of the key convergent synthetic approaches to this compound and its precursors:

| Key Reaction | Coupling Partners | Product | Reference |

| Ullmann-type Condensation | Ester 14 and 4-iodobenzaldehyde (B108471) (15) | Diaryl ether 16 | beilstein-journals.org |

| Ullmann Ether Reaction | Aryl halide and Phenol (B47542) | Diaryl ether | tandfonline.com |

| Wittig Reaction | Stabilized Wittig reagent and 4-bromobenzaldehyde (B125591) (52) | Ester 53 | beilstein-journals.org |

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is critical, as the biological activity of the molecule is highly dependent on its stereochemistry. The key stereocenter in this compound is the epoxide ring within the macrocyclic structure.

One of the pioneering total syntheses of (-)-Combretastatin D1 utilized a Sharpless asymmetric dihydroxylation to introduce the required chirality. aua.gr This reaction, performed on a trans-alkene precursor, yielded a chiral diol with high enantioselectivity. aua.gr Subsequent regiospecific cyclodehydration of this diol successfully formed the desired epoxide, leading to the synthesis of (-)-Combretastatin D1 in 96% enantiomeric excess (ee). aua.gr This work was instrumental in establishing the absolute configuration of the natural product as 3S,4R. nih.gov

An alternative approach involved the enantioselective epoxidation of the double bond in Combretastatin D2 using Jacobsen's catalyst. beilstein-journals.org However, this method resulted in low enantioselectivity and a modest yield of the corresponding epoxide. beilstein-journals.org

The table below highlights key stereoselective reactions used in the synthesis of this compound:

| Reaction | Catalyst/Reagent | Key Feature | Reference |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | High enantioselectivity (>99% ee) in diol formation | aua.grnih.gov |

| Jacobsen's Epoxidation | Jacobsen's catalyst | Low enantioselectivity in epoxide formation | beilstein-journals.org |

Formal Synthesis Routes for this compound

Formal syntheses of this compound, which involve the synthesis of a known precursor that has been previously converted to the natural product, have also been reported. These routes provide alternative and often more efficient pathways to key intermediates.

A different formal synthesis utilized an SO2 extrusion by flash vacuum pyrolysis (FVP) to form the macrolide, which could then be converted to this compound through established methods. beilstein-journals.org This approach resulted in the formal synthesis of this compound in 9–10 steps with an average global yield of around one percent. beilstein-journals.org

Key Reaction Methodologies in this compound Synthesis

Several key reaction methodologies have been instrumental in the successful synthesis of this compound and its analogues. These reactions enable the construction of the complex diaryl ether macrocycle with the desired stereochemistry.

Ullmann-type Condensation: This copper-catalyzed reaction is a cornerstone for forming the crucial Ar–O–Ar bond in the diaryl ether core of Combretastatins. beilstein-journals.orgnih.govwikipedia.org It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. beilstein-journals.orgtestbook.com While effective, traditional Ullmann reactions often require harsh conditions. wikipedia.org Modern variations utilize soluble copper catalysts and have been applied in numerous syntheses of combretastatin intermediates. beilstein-journals.orgwikipedia.org For instance, the synthesis of Combretastatin D2 has been achieved through an intramolecular Ullmann macrocyclization. acs.org

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry. nih.govorganic-chemistry.org In the context of this compound synthesis, it has been particularly useful for the macrolactonization step, forming the ester linkage of the macrocycle under mild conditions. nih.govkeio.ac.jp This reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). nih.gov However, challenges such as the potential for SN1 side reactions with certain seco-acids have been noted. acs.org

Still-Gennari Olefination: This modification of the Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of (Z)-alkenes. nrochemistry.comtcichemicals.com It utilizes phosphonates with electron-withdrawing groups, which accelerates the elimination of the oxaphosphetane intermediate to favor the formation of the Z-isomer. nrochemistry.com In the synthesis of combretastatin analogues, the Still-Gennari olefination has been employed to construct the cis-double bond with high selectivity. nih.gov

Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. researchgate.netopenochem.org This reaction is highly versatile and tolerant of many functional groups, making it valuable in complex natural product synthesis. researchgate.net In the synthesis of a Combretastatin D2 precursor, a Stille coupling was used to form a key carbon-carbon bond in the side chain. nih.gov

Derivatization Strategies for this compound Analogues

The development of analogues of this compound is a key strategy for exploring structure-activity relationships and potentially discovering compounds with improved properties.

Modifications to the Core Macrocyclic Lactone Structure

Modifications to the core macrocyclic lactone structure of this compound can have a significant impact on its biological activity. Research has shown that even minor structural changes can lead to a loss of activity. nih.gov For example, the synthesis of dihydro-combretastatin D-2, where the double bond in the macrocycle is saturated, resulted in the elimination of its cancer cell growth inhibitory properties. nih.gov

The synthesis of various combretastatin analogues often involves replacing the olefinic bond with heterocyclic rings to restrict the cis-conformation, which is generally considered more cytotoxic. ucl.ac.ukresearchgate.net The development of water-soluble prodrugs, such as phosphate (B84403) derivatives, has also been a key strategy to overcome the poor water solubility of some combretastatins. nih.govresearchgate.net

Introduction of Pharmacophoric Moieties

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the synthesis of this compound analogs through the systematic introduction of varied pharmacophoric moieties.

Combretastatins are a class of natural phenols, with research heavily concentrated on Combretastatin A-4 (CA-4) due to its potent activity against tubulin polymerization. Current time information in Bangalore, IN.nih.gov This focus has led to extensive chemical modification of the CA-4 structure, including the introduction of diverse pharmacophores such as heterocyclic rings (e.g., triazoles, β-lactams) and hybridization with other bioactive scaffolds to enhance its therapeutic profile. nih.govresearchgate.netencyclopedia.pubresearchgate.netresearchgate.netmdpi.com

In contrast, the Combretastatin D series, which are structurally distinct macrocyclic lactones, have received significantly less attention in medicinal chemistry efforts. nih.gov While the total synthesis of this compound and other D-series members has been accomplished, these studies primarily focus on constructing the complex macrocyclic core. beilstein-journals.orgresearchgate.net Some structure-activity relationship (SAR) studies have been conducted on derivatives of Combretastatin D2, exploring modifications such as the creation of phosphate prodrugs to improve water solubility. beilstein-journals.org

However, specific research dedicated to creating a library of this compound derivatives by incorporating new pharmacophoric groups to probe biological activity or improve properties is not present in the current body of scientific literature. The available research on this compound centers on its isolation and total synthesis rather than extensive medicinal chemistry optimization through pharmacophore introduction. beilstein-journals.orgrsc.org Therefore, no detailed research findings or data tables on this specific topic for this compound can be provided.

Molecular Mechanisms of Action of Combretastatin D1

Tubulin Binding and Microtubule Destabilization

Combretastatin (B1194345) D1 exerts its effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction leads to the destabilization of the microtubule network, a key component of the cellular cytoskeleton.

Interaction with the Colchicine (B1669291) Binding Site on Tubulin

Combretastatin D1 binds to the colchicine binding site on the β-tubulin subunit. nih.govontosight.aimdpi.com This binding site is a well-established target for a variety of microtubule-destabilizing agents. The interaction of this compound at this site is a crucial first step in its cytotoxic cascade. The binding alters the conformation of the tubulin dimer, rendering it incompetent for polymerization. acs.org

Inhibition of Tubulin Polymerization and Microtubule Assembly

By binding to tubulin, this compound effectively inhibits the polymerization of tubulin dimers into microtubules. ontosight.aiguidetopharmacology.org Microtubules are dynamic structures that undergo constant cycles of assembly (polymerization) and disassembly (depolymerization). This compound shifts this equilibrium towards depolymerization, leading to a net loss of microtubule polymers within the cell. nih.govmdpi.com This disruption of microtubule assembly is a hallmark of its antimitotic activity.

Impact on Microtubule Dynamics and Mitotic Spindle Formation

The inhibition of tubulin polymerization has a profound impact on microtubule dynamics. researchgate.net Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). researchgate.net By preventing the proper formation and function of the mitotic spindle, this compound disrupts the process of mitosis. researchgate.netresearchgate.net This interference with the mitotic apparatus is a key factor in the compound's ability to halt cell proliferation. ucl.ac.uk

Downstream Cellular Effects of Microtubule Disruption by this compound

The disruption of the microtubule network by this compound triggers a cascade of downstream cellular events, culminating in cell death.

Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

A primary consequence of mitotic spindle disruption is the activation of the spindle assembly checkpoint, a cellular surveillance mechanism. This leads to a halt in the cell cycle, predominantly at the G2/M phase, the transition point between the second growth phase and mitosis. ontosight.airesearchgate.netnih.govmdpi.com This arrest prevents the cell from proceeding through division with a defective mitotic spindle, a crucial step in the cytotoxic action of this compound. ucl.ac.ukspandidos-publications.com

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway Modulation)

Ultimately, the prolonged cell cycle arrest and cellular stress induced by this compound lead to the initiation of apoptosis, or programmed cell death. nih.govmdpi.comjuniperpublishers.com This process is mediated through various signaling pathways.

One of the key mechanisms is the activation of caspases, a family of proteases that execute the apoptotic program. jbtr.or.krrockland.com Studies have shown the involvement of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, in combretastatin-induced apoptosis. researchgate.net

Furthermore, this compound can modulate the mitochondrial pathway of apoptosis. cusabio.com This involves changes in the permeability of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. cusabio.commdpi.com The release of these factors triggers the activation of the caspase cascade, leading to the dismantling of the cell. cusabio.commdpi.com The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are also implicated in this process. nih.gov

Table 1: Research Findings on the Molecular Mechanisms of this compound

| Mechanism | Key Findings | References |

|---|---|---|

| Tubulin Binding | Binds to the colchicine site on β-tubulin. | nih.govontosight.aimdpi.com |

| Microtubule Destabilization | Inhibits tubulin polymerization and disrupts microtubule dynamics. | ontosight.aiguidetopharmacology.orgresearchgate.net |

| Mitotic Spindle Disruption | Prevents the formation and proper function of the mitotic spindle. | researchgate.netresearchgate.netucl.ac.uk |

| Cell Cycle Arrest | Induces cell cycle arrest, primarily at the G2/M phase. | ontosight.airesearchgate.netnih.govmdpi.com |

| Apoptosis Induction | Triggers programmed cell death through caspase activation and modulation of the mitochondrial pathway. | nih.govmdpi.comjuniperpublishers.comresearchgate.netcusabio.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Combretastatin A-1 |

| Combretastatin A-4 |

| This compound |

| Combretastatin D2 |

| Combretastatin D3 |

| Combretastatin D4 |

| Colchicine |

| Cytochrome c |

| Docetaxel |

| Doxorubicin |

| Epothilones |

| Etoposide |

| Fosbretabulin |

| Gefitinib |

| Ixabepilone |

| Maytansines |

| Nocodazole |

| Ombrabulin |

| Oxi4503 |

| Paclitaxel (B517696) |

| Pemetrexed |

| Podophyllotoxin |

| Rhizoxin |

| Taxanes |

| Trichostatin A |

| Utidelone |

| Vinblastine |

| Vinca (B1221190) alkaloids |

| Vincristine |

| Vinfkuninee |

| YM-01 |

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components, playing a dual role in both cell survival and cell death. researchgate.net In the context of cancer therapy, autophagy can act as a pro-survival mechanism, and its inhibition may enhance the effectiveness of anticancer agents. nih.gov Research on combretastatins, particularly Combretastatin A-4 (CA-4), has shed light on their interaction with autophagy.

Studies have shown that CA-4 can induce a cytoprotective autophagic response in various cancer cell lines. frontiersin.org This means that cancer cells may use autophagy to survive the stress induced by the drug. Consequently, inhibiting this autophagic response could potentiate the cancer-killing effects of CA-4. frontiersin.org For instance, the use of autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) and bafilomycin A1 (Baf A1) has been shown to enhance CA-4-induced apoptosis in some cancer cells. frontiersin.org

The role of autophagy in response to combretastatin treatment can be cell-type dependent. nih.gov While it is often cytoprotective, in some instances, it may be non-protective. nih.gov The interplay between combretastatins and autophagy is complex and appears to be influenced by the specific cancer type and even the particular cell line being studied. nih.govmdpi.com

Cell Senescence Induction

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including chemotherapeutic agents. nih.gov It serves as a natural barrier to tumor progression. mdpi.com The induction of senescence is a recognized mechanism of action for several cancer therapies. frontiersin.org

Vascular Disrupting Agent (VDA) Mechanisms of this compound

This compound is recognized as a potent vascular disrupting agent (VDA). ontosight.ai VDAs are a class of anticancer agents that specifically target and disrupt the established blood vessels within a tumor, leading to a rapid shutdown of blood flow and subsequent tumor cell death. nih.govresearchgate.net This mechanism is distinct from anti-angiogenic agents, which primarily inhibit the formation of new blood vessels. aacrjournals.org

Direct Effects on Endothelial Cell Cytoskeleton and Morphology

The primary mechanism of action of this compound and other combretastatins involves their interaction with tubulin, a key component of the cell's cytoskeleton. ontosight.ainih.gov By binding to the colchicine site on tubulin, these compounds inhibit its polymerization into microtubules. ontosight.ai This disruption of the microtubule network has profound and rapid effects on endothelial cells, the cells that line the blood vessels.

Within minutes of exposure, combretastatins cause endothelial cells to change shape, contracting and losing their typical flattened, cobblestone-like appearance. nih.govamdbook.org This morphological change is a direct consequence of the destabilization of the tubulin cytoskeleton. nih.govcity.ac.uk Studies with the related compound Combretastatin A4-phosphate (CA4P) have shown a significant reduction in endothelial cell form factor within 10 minutes of treatment. nih.gov Proliferating endothelial cells, which are more common in the tumor vasculature, are particularly sensitive to these effects. nih.gov

Disruption of Endothelial Cell-Cell Contacts (e.g., VE-cadherin complexes)

The integrity of the vascular wall is maintained by specialized cell-cell junctions, with vascular endothelial-cadherin (VE-cadherin) being a critical component of these adherens junctions. frontiersin.orgmolbiolcell.org Combretastatins have been shown to disrupt these vital connections between endothelial cells. nih.govamdbook.org

Induction of Tumor Blood Flow Shutdown and Vascular Collapse in Preclinical Models

The cytoskeletal and junctional disruptions in endothelial cells culminate in a rapid and dramatic shutdown of blood flow within tumors in preclinical models. nih.govresearchgate.netaacrjournals.orgnih.govcity.ac.uknih.gov This effect is a hallmark of vascular disrupting agents.

Numerous studies using various preclinical tumor models have demonstrated the potent vascular-disrupting effects of combretastatins. nih.govnih.gov For instance, administration of Combretastatin A1 phosphate (B84403) has been shown to cause a significant decrease in vascular volume within two hours. nih.gov Similarly, Combretastatin A-4 has been reported to cause a more than 90% reduction in functional vessels six hours after administration in some models. nih.gov This vascular shutdown is selective for the tumor vasculature, with significantly less effect on the blood vessels of normal tissues. nih.gov The rapid collapse of tumor blood vessels is a key contributor to the antitumor efficacy of these compounds. city.ac.uk

Consequent Hypoxia-Induced Necrosis in Tumor Core in Preclinical Models

The acute shutdown of tumor blood flow deprives the tumor cells of oxygen and nutrients, leading to a state of severe hypoxia (low oxygen). oncotarget.comsemanticscholar.org This profound hypoxia is the direct cause of extensive cell death, primarily through necrosis, in the central core of the tumor. nih.govnih.govnih.gov

This phenomenon of a necrotic core surrounded by a rim of viable tumor cells at the periphery is a characteristic feature of VDA treatment in preclinical models. nih.govresearchgate.net The cells in the outer rim are thought to survive by obtaining oxygen and nutrients from adjacent normal blood vessels that are less affected by the drug. nih.gov The development of this central necrosis is a key indicator of the antitumor activity of combretastatins. fredhutch.org The hypoxic environment created by VDAs can also have complex effects on the tumor microenvironment, including the upregulation of factors like hypoxia-inducible factor 1α (HIF-1α), which can influence tumor progression. oncotarget.commdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Combretastatin D1 Analogues

Identification of Key Structural Features for Tubulin Binding Affinity and Biological Activity

The biological activity of combretastatin (B1194345) D-series compounds and their analogues is intrinsically linked to specific structural features. These compounds belong to a class of macrocycles known as cyclic diaryl ether heptanoids (DAEH). beilstein-journals.org The core structure is an oxa[1.7]meta-paracyclophane framework. nih.gov

Key structural elements that significantly influence the biological activity include:

The presence of a cis double bond: This feature is crucial for the anticancer activity of these compounds. For instance, Combretastatin D-4, which lacks this double bond, was initially reported to be inactive, indicating the necessity of the olefin for inhibiting cancer cell growth. beilstein-journals.org However, a later synthesis and biological assay of Combretastatin D-4 showed inhibitory activity against human HT-29 colon carcinoma cells, suggesting a more complex structure-activity relationship. keio.ac.jp

Substitution patterns on the aromatic rings: The position of hydroxyl and methoxy (B1213986) groups on the diaryl ether framework plays a vital role in their biological effects. beilstein-journals.orgnih.gov While specific details for Combretastatin D1 are part of broader SAR studies, the principles are derived from the wider combretastatin family. For example, in the related Combretastatin A-4, a 3,4,5-trimethoxy substitution on the A-ring and a para-methoxy group on the B-ring are critical for high antitumor potency. nih.gov

The macrocyclic lactone structure: Combretastatins D are characterized by a macrocyclic lactone, a feature that distinguishes them from other combretastatin series like the stilbenes (Combretastatin A) and dihydrostilbenes (Combretastatin B). mdpi.comnih.gov

Initial studies by Pettit and co-workers demonstrated that this compound and D2 inhibited the growth of the murine lymphocytic leukemia cell line P388. beilstein-journals.orgnih.gov Subsequent research on analogues of Combretastatin D2 confirmed that these compounds interfere with tubulin polymerization. beilstein-journals.orgnih.gov

Influence of Macrocyclic Ring Conformation on Biological Activity

The macrocyclic nature of this compound imposes conformational constraints that are believed to be a determinant of its biological activity. The conformation of the macrocycle can influence how the molecule binds to its target, tubulin. nih.govucl.ac.uk

Studies on conformationally restricted macrocyclic analogues of combretastatins, where the aromatic rings were linked by a 5- or 6-atom chain, were conducted to understand the active conformation. nih.gov These analogues, however, proved to be less potent inhibitors than Combretastatin A-4, suggesting that the specific conformational restriction or the steric hindrance introduced was not optimal for tubulin binding. nih.gov This indicates that while conformational rigidity is a key aspect, the specific geometry conferred by the natural macrocyclic lactone of the D-series is likely important for its activity. The flexibility and size of the macrocycle can affect its ability to adopt the necessary conformation for high-affinity binding to biological targets. ucl.ac.uk

Stereochemical Requirements for Efficacy (if studied for D1, or inferred from A series)

The stereochemistry of combretastatins is a critical factor for their biological efficacy. While specific studies on the stereochemical requirements of this compound are limited, inferences can be drawn from the extensively studied Combretastatin A series.

For Combretastatin A-4, the cis-(Z) configuration of the stilbene (B7821643) bridge is essential for its potent antitumor activity. taylorandfrancis.com This geometric isomerism dictates the spatial orientation of the two aromatic rings, which is crucial for fitting into the colchicine (B1669291) binding site on β-tubulin. mdpi.comtaylorandfrancis.com The distance between the two rings and the restricted rotation around the olefinic bridge are also vital for biological activity. taylorandfrancis.com

In the case of this compound, the absolute configuration of the epoxide was assigned based on the sign of the Cotton effect curves. beilstein-journals.org An enantioselective synthesis of this compound was attempted to confirm its absolute configuration. nih.gov The precise stereochemical arrangement of the substituents on the macrocyclic ring is expected to be a key determinant of its interaction with tubulin and, consequently, its biological activity.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of combretastatin analogues. nih.gov These methods provide insights into the binding modes and interactions of these compounds with their biological target, tubulin.

Molecular docking studies have been used to predict the binding poses of combretastatin analogues within the colchicine binding site of tubulin. nih.govresearchgate.net These studies help in rationalizing the observed biological activities and in designing new, more potent analogues. For instance, docking studies of various Combretastatin A-4 analogues have helped to understand the importance of specific hydrogen bonds and van der Waals interactions with key amino acid residues in the binding pocket. researchgate.net

Molecular dynamics (MD) simulations have also been employed to study the dynamic behavior of the ligand-receptor complex and to validate the docking results. nih.gov These simulations can provide a more accurate picture of the binding stability and the conformational changes that occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the chemical structure of a series of compounds with their biological activity. For combretastatin analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com

These studies generate 3D models that describe the relationship between the steric and electrostatic properties of the molecules and their observed biological activities. mdpi.com The resulting models can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues. acs.org For example, 3D-QSAR studies on a series of five-membered heterocycle-based Combretastatin A-4 analogues resulted in models with good statistical parameters and predictive ability. nih.gov While specific QSAR studies focusing solely on this compound analogues are not extensively reported, the methodologies applied to other combretastatin series are directly applicable and provide a framework for future investigations.

Preclinical Biological Activity and Efficacy of Combretastatin D1 and Its Analogues

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Combretastatin (B1194345) D1 and its analogues have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines in laboratory settings. This activity is primarily attributed to their ability to interfere with microtubule dynamics, a critical process for cell division.

Spectrum of Activity across Various Cancer Types (e.g., Leukemias, Solid Tumors)

The anticancer activity of combretastatin analogues extends across a broad spectrum of cancer types, including both leukemias and solid tumors. For instance, Combretastatin A-4 (CA-4), a closely related and extensively studied analogue, has shown potent activity against the NCI-60 human tumor cell line panel. nih.gov This panel includes cell lines derived from various cancers such as leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Analogues of CA-4 have also exhibited significant antiproliferative activities against a range of cancer cell lines. tandfonline.comdntb.gov.ua For example, certain (Z)-styrylbenzene derivatives, which are structurally related to combretastatins, showed potent inhibitory effects on MGC-803 (gastric cancer) and BEL-7402 (liver cancer) cells. tandfonline.com Some of these derivatives displayed stronger antiproliferative activity than the established chemotherapeutic agent, taxol. tandfonline.com Furthermore, novel constrained analogues of CA-4 have been synthesized and evaluated for their cytotoxicity, demonstrating the ongoing efforts to broaden the spectrum of activity. researchgate.net

Notably, some combretastatin analogues have shown efficacy against multidrug-resistant (MDR) cancer cell lines, a significant challenge in cancer therapy. encyclopedia.pub For instance, certain 2-azetidinone analogues of CA-4 were identified as potent inhibitors of tumor cell growth, irrespective of the cell's drug resistance status. researchgate.net This suggests that these compounds may be effective in treating tumors that have become resistant to other chemotherapeutic agents.

The cytotoxic effects of these compounds are not limited to solid tumors. Studies have shown that CA-4 can regress leukemic xenografts, indicating its potential in treating hematological malignancies as well. city.ac.uk

Table 1: In Vitro Activity of Combretastatin Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Combretastatin A-4 (CA-4) | NCI-60 Panel | Various Solid Tumors & Leukemia | Potent antitumor agent. | nih.gov |

| (Z)-styrylbenzene derivatives | MGC-803, BEL-7402 | Gastric, Liver | Significant anti-proliferative activities, some more potent than taxol. | tandfonline.com |

| 2-azetidinone analogues of CA-4 | MCF-7, HT-29 | Breast, Colon | Potent inhibitors of tumor cell growth, effective against MDR cells. | researchgate.net |

| CA-4 | Leukemic cells | Leukemia | Can regress leukemic xenografts. | city.ac.uk |

| Imidazole (B134444) Analogues (e.g., brimamin) | DLD-1, HT29 | Colorectal | Active in CA-4-resistant and chemotherapy-resistant cell lines. | mdpi.com |

Comparative Efficacy with Other Microtubule-Targeting Agents (in vitro)

Combretastatins belong to the class of microtubule-destabilizing agents, which also includes well-known compounds like colchicine (B1669291) and vinca (B1221190) alkaloids. nih.govmdpi.com Their mechanism of action involves binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle, which is essential for cell division. nih.govimrpress.commdpi.com This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). mdpi.comresearchgate.net

In comparative in vitro studies, combretastatin analogues have often demonstrated potency comparable to or even exceeding that of other microtubule-targeting agents. For example, a derivative of CA-4, (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited stronger anti-proliferative activity against MGC-803 cells than taxol, a microtubule-stabilizing agent. tandfonline.com

While both combretastatins and vinca alkaloids are microtubule-destabilizing agents, they bind to different sites on the tubulin protein. nih.gov This difference in binding sites can be advantageous, as it may allow for activity against cell lines that have developed resistance to vinca alkaloids. In fact, some combretastatin analogues have shown activity in vincristine-resistant cells. nih.gov

The structural simplicity of combretastatins compared to more complex natural products like paclitaxel (B517696) and vinca alkaloids makes them attractive targets for synthetic modification, allowing for the development of numerous analogues with potentially improved efficacy and pharmacological properties. researchgate.netmdpi.com

In Vivo Antitumor Efficacy in Preclinical Animal Models

The promising in vitro activity of Combretastatin D1 and its analogues has been further validated in various preclinical animal models, demonstrating their potential as effective antitumor agents in a more complex biological system.

Xenograft Models of Solid Tumors (e.g., Colon, Breast, Lung, Glioma)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Combretastatin analogues have shown significant antitumor efficacy in a variety of solid tumor xenograft models.

For instance, the phosphate (B84403) prodrug of Combretastatin A-4 (CA-4P) has demonstrated potent antivascular and antitumor effects in murine models of colon cancer. nih.gov Similarly, novel synthetic analogues of CA-4 have shown significant antitumor activity in murine tumor models of colon adenocarcinoma (Colon 26 and Colon 38), Lewis lung carcinoma (3LL), and human colon cancer xenografts (HCT-15). nih.gov In some cases, the efficacy of these analogues was comparable or even superior to the standard chemotherapeutic agent cisplatin (B142131). nih.gov

In breast cancer models, CA-4P has been shown to improve the distribution and antitumor efficacy of albumin-bound paclitaxel in W256 breast carcinoma. researchgate.net Furthermore, imidazole analogues of CA-4 have demonstrated efficacy in overcoming resistance in colorectal cancer xenograft models. mdpi.com Specifically, the bromo derivative, brimamin, effectively retarded the growth of multidrug-resistant DLD-1 tumors. mdpi.com

The efficacy of combretastatins has also been observed in other solid tumor models, including those for lung cancer and glioma, although specific data for this compound is less prevalent in the provided search results. The broad applicability in these models highlights the potential of this class of compounds for treating a range of solid malignancies. nih.govunipa.it

Orthotopic and Subcutaneous Models: Comparative Efficacy and Microenvironment Influence

The location of tumor implantation in preclinical models can significantly influence tumor growth, metastasis, and response to therapy. lidebiotech.comtd2inc.com Subcutaneous models, where tumor cells are injected under the skin, are technically simpler and allow for easy monitoring of tumor growth. lidebiotech.comtd2inc.comherabiolabs.com However, orthotopic models, where tumor cells are implanted into the organ of origin (e.g., colon cancer cells into the colon), are considered more clinically relevant as they better replicate the natural tumor microenvironment, including interactions with surrounding stromal cells and the native vasculature. lidebiotech.comtd2inc.comherabiolabs.comlabcorp.com

The tumor microenvironment plays a crucial role in the response to vascular disrupting agents like combretastatins. lidebiotech.comherabiolabs.com Orthotopic models are more likely to develop a vascular network that closely resembles that of human tumors, which can impact the delivery and effectiveness of these drugs. td2inc.com While direct comparative studies of this compound in orthotopic versus subcutaneous models were not detailed in the provided search results, the general consensus in cancer research is that orthotopic models provide a more stringent and predictive test of a drug's efficacy. lidebiotech.comtd2inc.comlabcorp.com The metastatic potential of tumors is also better represented in orthotopic models, which is a critical consideration for evaluating therapies aimed at preventing or treating metastatic disease. crownbio.com

For instance, in a study on colorectal cancer, the histological analysis of DLD-1 and HT29 xenograft tumors revealed distinct substructures and vessel compositions that differed from tumors susceptible to vascular-disrupting agent treatment, highlighting the influence of the tumor microenvironment on drug response. mdpi.com

Assessment of Tumor Growth Inhibition and Regression

The primary endpoints for assessing the in vivo efficacy of combretastatin analogues are the inhibition of tumor growth and, in some cases, the induction of tumor regression. Numerous studies have documented the potent ability of these compounds to slow or halt tumor progression in preclinical models.

In a study using SW1222 colorectal xenografts, treatment with CA-4P led to significant tumor necrosis. city.ac.uk Even in a CA-4P resistant variant of this cell line, the drug induced equivalent levels of tumor necrosis, demonstrating its potent vascular-disrupting effects. city.ac.uk Repeated dosing with CA-4P also showed significant tumor growth inhibition. city.ac.uk

Furthermore, the combination of CA-4P with other therapies has shown synergistic effects, leading to enhanced tumor regression. For example, combining CA-4P with radioimmunotherapy in a colorectal xenograft model resulted in complete cures in a significant proportion of the treated mice. nih.gov Similarly, combining CA-4P with albumin-bound paclitaxel in a breast carcinoma model led to significant tumor growth inhibition and a higher tumor necrosis ratio compared to either treatment alone. researchgate.net

The mechanism behind this tumor growth inhibition and regression is largely attributed to the vascular-disrupting properties of combretastatins. These agents cause a rapid collapse of the tumor vasculature, leading to a shutdown of blood flow and subsequent nutrient and oxygen deprivation, which results in extensive tumor necrosis and cell death. city.ac.uknih.gov

Table 2: In Vivo Antitumor Efficacy of Combretastatin Analogues in Preclinical Models

| Compound/Analogue | Animal Model | Tumor Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Combretastatin A-4 Phosphate (CA-4P) | Murine Model | Colon Cancer | Potent antivascular and antitumor effects. | nih.gov |

| Novel CA-4 Analogues | Murine Models (Colon 26, Colon 38, 3LL), Human Xenograft (HCT-15) | Colon, Lung | Significant antitumor activity, some comparable or superior to cisplatin. | nih.gov |

| CA-4P | W256 rat model | Breast Carcinoma | Improved antitumor efficacy of albumin-bound paclitaxel. | researchgate.net |

| Brimamin (imidazole analogue) | Nude mice with DLD-1 xenografts | Colorectal Cancer | Effectively retarded tumor growth in a multidrug-resistant model. | mdpi.com |

| CA-4P | SW1222 colorectal xenografts | Colorectal Cancer | Induced significant tumor necrosis and growth inhibition. | city.ac.uk |

| CA-4P + Radioimmunotherapy | SW1222 colorectal xenografts | Colorectal Cancer | Synergistic effect leading to complete tumor cures in some mice. | nih.gov |

Impact on Tumor Vasculature and Perfusion in Preclinical Models (e.g., MRI, PET studies)

This compound and its analogues, notably the phosphate prodrug Combretastatin A4 Phosphate (CA4P), function as vascular disrupting agents (VDAs) that target existing tumor blood vessels. researchgate.net Preclinical studies using advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and positron emission tomography (PET) have been instrumental in elucidating their profound effects on tumor vasculature and perfusion. researchgate.nettandfonline.com

In various preclinical tumor models, administration of CA4P leads to a rapid and significant reduction in tumor blood flow. researchgate.net DCE-MRI studies have demonstrated that CA4P causes a shutdown of blood flow primarily in the tumor core, leading to extensive tumor necrosis. researchgate.nettandfonline.com This vascular shutdown is characterized by a decrease in parameters such as the volume transfer constant (Ktrans), which reflects blood flow and vessel permeability. tandfonline.comucl.ac.uk For instance, in studies with C3H mammary carcinomas and KHT sarcomas in mice, CA4P treatment resulted in significant reductions in DCE-MRI vascular parameters. tandfonline.com

MRI-based vessel size imaging (VSI) has provided further insights, suggesting that combretastatins may selectively act on vessels of certain sizes. aacrjournals.org One study using VSI in a C3H mammary carcinoma model indicated that CA4P affects the distribution of blood volume and vessel radii, with a notable impact on smaller vessels. aacrjournals.org This selective disruption of the tumor's microvasculature is a key mechanism of its antitumor activity.

The effects of CA4P on tumor vasculature are often heterogeneous, with a viable rim of tumor cells remaining at the periphery. researchgate.netaacrjournals.org This is because these peripheral cells can receive nutrients from the adjacent normal tissue vasculature, which is less affected by the treatment. aacrjournals.org The central necrosis induced by CA4P is a direct consequence of the ischemia resulting from the vascular collapse. aacrjournals.org

The table below summarizes key findings from preclinical imaging studies on the vascular effects of combretastatin analogues.

| Imaging Modality | Preclinical Model | Key Findings |

| DCE-MRI | C3H mammary carcinoma, KHT sarcoma | Significant reduction in vascular parameters (e.g., Ktrans, IAUC, vp) following CA4P treatment. tandfonline.com |

| VSI-MRI | C3H mammary carcinoma | Altered blood volume and vessel radius distribution, suggesting an effect on vessels of specific sizes. aacrjournals.org |

| Perfusion CT, PET | Various preclinical models | Demonstrated rapid shutdown of tumor blood flow. researchgate.net |

Modulation of Tumor Microenvironment Components (e.g., Angiogenesis, Hypoxia)

The disruption of tumor vasculature by this compound and its analogues has significant downstream effects on the tumor microenvironment, particularly concerning angiogenesis and hypoxia.

By shutting down blood flow, these compounds induce acute and severe hypoxia within the tumor. researchgate.net This VDA-induced hypoxia can, paradoxically, trigger a pro-angiogenic response as a survival mechanism. researchgate.net The increased hypoxia leads to the upregulation of hypoxia-inducible factor-1α (HIF-1α). researchgate.netoaepublish.com HIF-1α is a key transcription factor that orchestrates the cellular response to low oxygen levels and promotes the expression of several pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF). researchgate.netoaepublish.comnih.gov

This reactive upregulation of pro-angiogenic pathways can lead to the re-establishment of the tumor vasculature and subsequent tumor regrowth. researchgate.net Studies have shown that following the initial vascular collapse and necrosis induced by CA4P, there can be a rebound in angiogenesis at the tumor margins, facilitated by the mobilization of bone marrow-derived cells like circulating endothelial progenitor cells (CEPs). researchgate.net

The table below outlines the key modulatory effects of combretastatin analogues on the tumor microenvironment.

| Microenvironment Component | Effect of Combretastatin Analogues | Key Mediators |

| Hypoxia | Acute and significant increase in tumor hypoxia. researchgate.net | Vascular shutdown, reduced oxygen supply. |

| Angiogenesis | Initial disruption followed by a reactive pro-angiogenic response. researchgate.net | Upregulation of HIF-1α and VEGF. researchgate.netoaepublish.com |

| Immune Cells | Potential for altered immune cell infiltration and function due to hypoxia. | Hypoxia can promote immunosuppressive cells. oaepublish.comwjgnet.com |

Mechanisms of Resistance to this compound in Preclinical Models

Cellular Resistance Mechanisms (e.g., Tubulin Mutations, Efflux Pump Overexpression)

While combretastatins are potent against many cancer cells, resistance can develop through various cellular mechanisms. As tubulin-binding agents, a primary mechanism of resistance involves alterations in the target protein itself. Mutations in the β-tubulin gene can alter the colchicine-binding site, where combretastatins exert their effect, thereby reducing the drug's binding affinity and efficacy. researchgate.net The expression of specific tubulin isotypes, such as TUBB3 (βIII-tubulin), has been linked to resistance to microtubule-targeting agents. researchgate.net

Another significant mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps. These pumps actively transport a wide range of chemotherapeutic drugs, including combretastatins, out of the cancer cells, thereby reducing the intracellular drug concentration to sub-lethal levels. This phenomenon is a major contributor to multidrug resistance (MDR). nih.gov

Strategies to Overcome Resistance in Preclinical Settings

Several strategies are being explored in preclinical models to circumvent resistance to combretastatins. One approach involves the development of novel analogues or derivatives that are less susceptible to existing resistance mechanisms. For example, designing compounds that can bypass efflux pumps or bind to mutated tubulin with high affinity is an active area of research.

Combination therapy represents a key strategy to overcome resistance. By combining combretastatins with agents that have different mechanisms of action, it is possible to target multiple cellular pathways simultaneously, reducing the likelihood of resistance developing. nih.gov For instance, combining a VDA with a cytotoxic agent that targets the hypoxic cells left behind after vascular shutdown can lead to a more comprehensive antitumor effect.

Synergistic Effects in Combination with Other Anticancer Agents (in vitro and Preclinical in vivo)

The unique mechanism of action of this compound and its analogues makes them prime candidates for combination therapies. Preclinical studies have demonstrated synergistic or additive effects when combretastatins are combined with a variety of other anticancer agents, including conventional chemotherapy, radiation therapy, and other targeted agents. aacrjournals.orgnih.gov

The rationale for these combinations is often based on complementary mechanisms of action. For example, the vascular disruption caused by combretastatins creates a central necrotic core, but leaves a rim of viable, often hypoxic, tumor cells at the periphery. researchgate.netaacrjournals.org These surviving cells can be targeted by a second agent that is effective against hypoxic cells or by radiation therapy.

Preclinical studies have shown enhanced antitumor activity when CA4P is combined with cytotoxic drugs like cisplatin and paclitaxel. nih.gov The VDA-induced increase in vascular permeability can also potentially enhance the delivery of co-administered chemotherapeutic agents to the tumor. tandfonline.com Furthermore, combining combretastatins with anti-angiogenic agents that inhibit the reactive angiogenic response can lead to a more sustained antitumor effect. aacrjournals.org

The table below provides examples of synergistic combinations with combretastatin analogues in preclinical studies.

| Combination Agent | Rationale for Synergy | Preclinical Evidence |

| Paclitaxel | Paclitaxel targets microtubule dynamics, complementing the tubulin-binding action of combretastatins. nih.gov | Synergistic cytotoxicity has been observed in various cancer cell lines and tumor models. nih.gov |

| Cisplatin | Combretastatins can enhance the delivery and efficacy of DNA-damaging agents like cisplatin. nih.gov | Combination has shown improved antitumor response in preclinical models of breast cancer. nih.gov |

| Radiation Therapy | Combretastatins can overcome hypoxia-induced radioresistance by reoxygenating the tumor periphery. | Enhanced tumor growth delay and control have been demonstrated in preclinical models. aacrjournals.org |

| Anti-angiogenic Agents | Inhibition of the reactive angiogenic response triggered by VDA-induced hypoxia. | Combination therapies have shown promise in preventing tumor regrowth after VDA treatment. aacrjournals.org |

Advanced Research Methodologies Applied to Combretastatin D1 Studies

Computational Chemistry and Molecular Modeling for Drug Design and Optimization

Computational approaches have become indispensable in the quest to design and refine combretastatin-based compounds, offering a powerful lens through which to view molecular interactions and predict biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are at the forefront of understanding how combretastatin (B1194345) derivatives interact with their primary target, tubulin. These computational methods allow researchers to visualize and analyze the binding of these compounds at the atomic level. For instance, studies have utilized molecular docking to analyze the binding interactions of numerous combretastatin derivatives with the active site of tubulin, identifying key interactions that contribute to their potency. researchgate.net One such study, which docked 21 derivatives, found that the most potent compound exhibited a strong Mol Dock score and specific interactions with amino acid residues like Asp331, Gly31, and Thr57. researchgate.net

Molecular dynamics simulations further enhance this understanding by revealing the stability of the ligand-receptor complexes over time. These simulations have demonstrated that stable complexes, characterized by a root-mean-square deviation (RMSD) of less than 2.5 Å, are indicative of favorable binding. researchgate.net Such studies have been instrumental in validating the results of molecular docking and quantifying the interactions between combretastatin analogs and tubulin. nih.gov By combining these techniques, researchers can gain a comprehensive understanding of the structural and chemical properties required for potent tubulin inhibition. nih.gov

De Novo Drug Design Approaches

De novo drug design represents a paradigm shift in the creation of novel therapeutic agents, moving from the modification of existing compounds to the generation of entirely new molecular structures. This computational approach constructs molecules from the ground up, based on the properties of the biological target's active site or known active ligands. mdpi.com The process involves defining the active site, constructing molecules through atom-based or fragment-based sampling, and then evaluating the generated structures. mdpi.com

In the context of combretastatins, de novo design has been employed to generate novel analogs with improved properties. By leveraging information from 3D-QSAR (Quantitative Structure-Activity Relationship) models and the binding modes of known inhibitors, new heterocyclic-based combretastatin A-4 analogues have been designed. nih.govrsc.org These computational designs are then synthesized and biologically evaluated, creating a feedback loop that continually refines the design process. rsc.org This approach has led to the identification of novel compounds with potent antiproliferative and tubulin polymerization inhibitory activities. rsc.org More advanced methods, incorporating deep reinforcement learning and generative adversarial networks, are emerging to further automate and enhance the generation of molecules with specific desired characteristics. mdpi.com

Proteomic and Transcriptomic Profiling of Cellular Responses to Combretastatin D1

The comprehensive analysis of proteins (proteomics) and gene expression (transcriptomics) provides a global view of the cellular changes induced by this compound and its analogs. These "omics" technologies are crucial for uncovering the complex biological pathways affected by these compounds and for identifying potential biomarkers.

Identification of Novel Biomarkers of Response and Resistance

A significant challenge in cancer therapy is predicting which patients will respond to a particular treatment. Proteomic and transcriptomic profiling can help identify biomarkers that correlate with sensitivity or resistance to combretastatin-based drugs. While specific studies focusing solely on this compound are limited in this area, research on related compounds like Combretastatin A-4 (CA-4) provides valuable insights. For instance, studies have investigated the link between the angiogenic profile of tumors and their sensitivity to CA-4, although no strong correlations with changes in DCE-MRI variables were found. ucl.ac.uk

The development of resistance to therapy is another critical issue. Research into imidazole (B134444) analogs of CA-4 has shown that some tumors, like the DLD-1 model, are resistant to the vascular-disrupting effects of these agents. mdpi.com Histological analyses revealed that the tumor substructures and vessel compositions in these resistant models were distinct from those in susceptible tumors. mdpi.com Understanding the molecular basis of this resistance through proteomic and transcriptomic analysis could lead to strategies to overcome it. Furthermore, the expression of certain proteins, such as those involved in drug efflux (e.g., ABC transporters), can be modulated by drug treatment and may correlate with treatment response, highlighting the need for personalized medicine approaches. le.ac.uk

Elucidation of Gene and Protein Expression Signatures

Transcriptomic and proteomic analyses can reveal the specific genes and proteins whose expression levels are altered in response to combretastatin treatment. Studies on CA-4 derivatives have shown that these compounds can downregulate the expression of key genes involved in tumor progression, such as VEGF, hTERT, and c-Myc. mdpi.com The proto-oncoprotein c-Myc is a known upregulator of both VEGF and hTERT gene expression, and its deregulation is linked to increased tumor malignancy. mdpi.com

By comparing the gene and protein expression profiles of treated and untreated cells, researchers can construct a molecular signature of drug activity. While comprehensive parallel assessments of gene and protein expression have shown that the correlation between the two can be poor, both types of data can produce expression signatures that differentiate between normal and malignant tissues. nih.gov These signatures can also help to sub-classify tumors, which may have prognostic value and guide therapeutic decisions. nih.gov Further research integrating data from multiple "omics" platforms, including transcriptomics, proteomics, and miRNA expression, holds the promise of providing a more holistic understanding of the cellular response to combretastatin compounds.

Advanced Imaging Techniques for In Vivo Efficacy Assessment in Preclinical Models (e.g., DCE-MRI, PET, Optical Imaging)

Advanced imaging techniques are indispensable for non-invasively monitoring the anti-vascular effects of combretastatins in living organisms. These methods provide real-time, quantitative data on tumor physiology and response to treatment, offering crucial information that complements traditional histological assessments.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful tool for assessing tumor vascularity and its response to vascular-disrupting agents (VDAs) like Combretastatin A-4 Phosphate (B84403) (CA4P). ismrm.org This technique involves the administration of a contrast agent and monitoring its uptake and washout from the tumor tissue. ismrm.org DCE-MRI can provide quantitative parameters such as the volume transfer constant (Ktrans), which reflects vessel permeability and blood flow, and the plasma volume fraction (vp). tandfonline.com Studies have shown that CA4P induces significant reductions in tumor perfusion and vascular permeability, as measured by DCE-MRI. aacrjournals.org For example, in preclinical models of C3H mammary carcinomas and KHT sarcomas, DCE-MRI revealed significant reductions in vascular parameters following CA4P treatment. tandfonline.com Interestingly, the baseline vascular characteristics and the response to CA4P differed between the two tumor models, highlighting the heterogeneity of tumor vasculature. tandfonline.com

Positron Emission Tomography (PET) is another key molecular imaging modality used in preclinical studies of combretastatins. researchgate.net PET imaging can be used to investigate various pharmacological aspects, including biomarker modulation and the biodistribution of radiolabeled compounds. nih.gov While specific PET studies on this compound are not widely reported, the technique is valuable for assessing the metabolic activity of tumors and their response to therapy. For instance, [18F]FDG-PET can be used to measure glucose metabolism, which is often altered following treatment with anti-cancer agents. nih.gov

Optical imaging, including bioluminescence imaging (BLI) and fluorescence imaging (FLI), offers a high-throughput and relatively simple method for assessing tumor response to VDAs in small animal models. nih.govmdpi.com BLI requires tumor cells to be engineered to express a luciferase enzyme, and the light emitted following substrate administration can be used to monitor tumor growth and viability. mdpi.com Dynamic BLI has been used to assess tumor vascular disruption induced by CA4P, showing a rapid decrease in signal intensity as blood flow is compromised. nih.gov FLI can be used to visualize fluorescently labeled antibodies or other probes, providing information on their distribution and target engagement. drugtargetreview.com These optical methods allow for longitudinal studies where each animal can serve as its own control, increasing the statistical power of preclinical experiments. nih.gov

| Parameter | Description | Application in Combretastatin Studies |

| Ktrans (DCE-MRI) | Volume transfer constant, reflecting vessel permeability and blood flow. | Used to quantify the reduction in tumor perfusion following CA4P treatment. ucl.ac.uktandfonline.comaacrjournals.org |

| vp (DCE-MRI) | Plasma volume fraction. | Showed higher initial values in C3H mammary carcinomas compared to KHT sarcomas. tandfonline.com |

| IAUC (DCE-MRI) | Initial Area Under the Curve, a semi-quantitative measure of perfusion. | Calculated to assess vascular response to CA4P. tandfonline.com |

| [18F]FDG (PET) | A radiolabeled glucose analog. | Used to measure tumor glucose metabolism, an indicator of cell viability. nih.gov |

| Bioluminescence Signal (BLI) | Light emitted from luciferase-expressing cells. | Used to dynamically assess tumor vascular disruption and viability after CA4P treatment. nih.gov |

Development of Targeted Delivery Systems (e.g., Nanoparticles, Prodrugs)

The therapeutic potential of combretastatin family members, including this compound, is often limited by factors such as poor water solubility and the potential for off-target effects. To address these challenges, researchers are actively developing targeted delivery systems, including nanoparticle formulations and prodrug strategies. While specific research on this compound delivery systems is not extensively documented in publicly available literature, significant progress with the closely related and well-studied analogue, Combretastatin A4 (CA4), provides a strong precedent and valuable methodological insights. These strategies aim to enhance tumor-specific accumulation, improve bioavailability, and control drug release.

Prodrug Strategies:

A common approach to improve the solubility and pharmacokinetic profile of combretastatins is the development of water-soluble prodrugs. nih.govnih.gov A prominent example is Combretastatin A4 Phosphate (CA4P), a phosphorylated prodrug of CA4. nih.gov The phosphate group renders the molecule water-soluble, allowing for intravenous administration. nih.gov In the body, particularly in the tumor microenvironment, enzymes such as phosphatases cleave the phosphate group, releasing the active CA4 molecule locally. nih.gov This strategy not only improves formulation possibilities but also provides a degree of tumor targeting, as the conversion to the active drug can be more efficient in cancerous tissues. nih.gov

Another prodrug approach involves creating conjugates with amino acids. nih.gov These amino acid prodrugs can enhance water solubility and may be designed to be cleaved by specific enzymes, such as viral proteases in infected cells, offering a highly targeted activation mechanism. nih.gov For instance, combretastatin-peptide hybrids have been synthesized that incorporate a cleavage site for the Dengue virus protease, aiming to release the active tubulin inhibitor only within infected cells, thereby reducing systemic toxicity. nih.gov

Nanoparticle-Based Delivery Systems:

Nanotechnology offers a versatile platform for the targeted delivery of combretastatins. nih.gov Nanoparticles can encapsulate hydrophobic drugs like combretastatins, protecting them from degradation in the bloodstream, extending their circulation time, and facilitating their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Various types of nanoparticles have been explored for the delivery of combretastatin analogues:

Hyaluronic Acid (HA) Nanoparticles: HA, a natural polysaccharide, has been used to formulate nanoparticles for delivering CA4P. archivesofmedicalscience.com These nanoparticles can target cancer cells that overexpress HA receptors (like CD44). Studies with HA-CA4P nanoparticles have shown a controlled release of the drug and enhanced cytotoxicity against oral squamous cell carcinoma cells compared to the free drug. archivesofmedicalscience.com

Mesoporous Silica Nanoparticles (MSNs): MSNs have been utilized to co-load CA4 with other chemotherapeutic agents like doxorubicin. These nanoparticles can be conjugated with targeting molecules, such as iRGD peptides, to specifically target tumor vasculature, leading to a synergistic anti-angiogenic and chemotherapeutic effect. nih.gov

Polymeric Nanocapsules: Self-assembling nanocapsules made from materials like methoxy (B1213986) PEG-poly(lactic acid) have been developed to deliver both CA4 and paclitaxel (B517696). researchgate.net In such systems, CA4 can be encapsulated in the core while paclitaxel is conjugated to the polymer, allowing for a sequential release of the drugs to first disrupt the tumor vasculature and then attack the cancer cells directly. researchgate.net

These advanced delivery systems, while primarily investigated for CA4, lay a clear and promising groundwork for the future development of targeted therapies involving this compound, aiming to maximize its therapeutic efficacy while minimizing systemic exposure.

| Delivery System | Combretastatin Analogue | Key Features | Research Finding |

| Phosphate Prodrug | Combretastatin A4 (CA4P) | Water-soluble; enzymatic activation in vivo. | Rapidly metabolized to active CA4; shows anti-tumor and anti-vascular effects. nih.gov |

| Amino Acid Conjugate | Amino-Combretastatin | Improved water solubility; potential for targeted enzymatic cleavage. | Demonstrates potent cytotoxicity and tubulin assembly inhibition. nih.gov |

| Peptide Hybrid Prodrug | Combretastatin A4 | Designed for activation by viral proteases (e.g., DENV). | 20-2000-fold less toxic than CA4 before activation; cleaved efficiently by the target protease in vitro. nih.gov |

| Hyaluronic Acid Nanoparticles | Combretastatin A4 Phosphate (HA-CA4P-NPs) | Targets cells overexpressing HA receptors; provides slow release. | Showed higher toxicity to oral squamous carcinoma cells compared to free CA4P. archivesofmedicalscience.com |

| Mesoporous Silica Nanoparticles | Combretastatin A4 | Co-delivery with other drugs (e.g., doxorubicin); can be functionalized with targeting peptides (iRGD). | Effective for combined anti-angiogenesis and chemotherapy. nih.gov |

| Polymeric Nanocapsules | Combretastatin A4 | Co-delivery with paclitaxel; sequential drug release. | Demonstrates favorable anti-cancer and anti-vascular activities in vitro and in vivo. researchgate.net |

Future Perspectives and Research Directions for Combretastatin D1

Development of Next-Generation Combretastatin (B1194345) D1 Analogues with Enhanced Efficacy or Specificity

The development of new analogues of combretastatins is a key area of research aimed at improving their therapeutic index. nih.gov For Combretastatin D1, this involves synthesizing derivatives with modifications to the macrocyclic lactone structure. The goal is to create compounds with enhanced efficacy against cancer cells, greater specificity for tumor-associated targets, and improved pharmacological properties.

Research into other combretastatin analogues provides a roadmap for this endeavor. For instance, the synthesis of cis-restricted analogues of CA-4 containing 1,2,4-triazoles has shown promise. nih.gov Similarly, modifying the bridge between the aromatic rings of CA-4 with a β-lactam ring has led to a significant increase in therapeutic efficacy, even in cell lines resistant to the parent compound. nih.gov These strategies could be adapted to the this compound scaffold to generate novel compounds with superior anti-cancer activity.

A photo-structure-activity relationship (PSAR) study on azobenzene (B91143) analogues of CA-4 has also provided insights into how structural modifications can tune the biological activity and photoresponsive properties of these compounds. rsc.org Such approaches could be applied to this compound to develop photo-switchable analogues, allowing for precise spatiotemporal control of their activity.

Exploration of Novel Therapeutic Indications Beyond Oncology (if applicable and strictly preclinical, e.g., anti-inflammatory properties)

While the primary focus of combretastatin research has been on their anti-cancer properties, preclinical studies have revealed other potential therapeutic applications. mdpi.comnih.gov In vitro and in vivo studies have shown that combretastatins possess antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov

The link between inflammation and cancer is well-established, with cancer cells known to express cytokines and chemokines that influence angiogenesis and metastasis. mdpi.com The ability of combretastatins to affect endothelial cells and vascular permeability suggests they could modulate inflammatory processes. mdpi.com This opens the door to investigating this compound and its analogues for the treatment of inflammatory conditions, although such research is still in the preclinical stage. dovepress.com

Integration of this compound Research with Emerging Technologies (e.g., CRISPR/Cas, Organoids)

The integration of cutting-edge technologies like CRISPR/Cas9 gene editing and organoid cultures offers powerful new tools to study the mechanisms of action of this compound and to identify potential biomarkers of response. nih.govnih.gov

CRISPR/Cas9 can be used to create genetically defined cell lines and organoids with specific mutations in genes related to cancer progression or drug resistance. nih.govuni-halle.de These models can then be used to test the efficacy of this compound and its analogues, providing a deeper understanding of their molecular targets and mechanisms of action.

Organoids, three-dimensional cell cultures that mimic the structure and function of organs, provide a more physiologically relevant model system than traditional two-dimensional cell cultures. nih.govbiorxiv.org The use of patient-derived organoids in preclinical studies can help to predict clinical responses to this compound and to develop personalized treatment strategies. nih.govbiorxiv.org

Addressing Challenges in Preclinical Translation and Optimization of this compound (e.g., stability, bioavailability for preclinical studies)

A significant hurdle in the development of many natural products, including combretastatins, is their poor solubility and stability. acs.org The chemical instability of CA-4, for example, has led to the development of more stable prodrugs and analogues. acs.org

For this compound, addressing challenges related to its stability and bioavailability is crucial for its successful preclinical and clinical development. emma.events Strategies to overcome these limitations include the development of nano-based formulations, which can improve water solubility, prolong circulation time, and enhance drug targeting. mdpi.comnih.gov

The selection of appropriate preclinical animal models is also critical for the successful translation of research findings to the clinic. nih.gov These models need to accurately recapitulate the human disease and allow for the evaluation of the pharmacokinetics and pharmacodynamics of this compound. nih.gov

Strategic Combination Therapies for Overcoming Resistance and Enhancing Preclinical Outcomes

Drug resistance is a major challenge in cancer therapy. aacrjournals.orgnih.gov Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance and enhance therapeutic efficacy. aacrjournals.orgmdpi.com

Preclinical studies have shown that combining vascular disrupting agents (VDAs) like combretastatins with other anti-angiogenic therapies can lead to enhanced tumor growth delay. aacrjournals.org For example, the combination of a VDA with an inhibitor of the VEGF pathway has shown synergistic effects in preclinical models. aacrjournals.org

Other potential combination partners for this compound include inhibitors of signaling pathways that are implicated in resistance to anti-angiogenic therapies, such as the PI3K-AKT-mTOR and cMET/HGF pathways. aacrjournals.org Preclinical studies combining PI3K inhibitors with other targeted therapies have shown promise in overcoming resistance in various cancer types. mdpi.com

Q & A

Q. What experimental protocols are recommended for the synthesis and purification of Combretastatin D1?

this compound synthesis typically involves isolation from natural sources (e.g., Combretum species) or semi-synthetic modification of precursors. Key steps include chromatographic separation (e.g., HPLC or column chromatography) and structural confirmation via NMR and mass spectrometry. Reproducibility requires detailed documentation of solvent systems, temperature, and reaction times. For novel synthetic routes, validation through spectral data comparison with literature is critical .

Q. Which in vitro models are most suitable for evaluating this compound’s anti-angiogenic activity?

Common models include endothelial cell proliferation assays (e.g., human umbilical vein endothelial cells, HUVECs) and tube formation assays. Dose-response curves should be generated using standardized viability assays (e.g., MTT or resazurin). Controls must account for solvent effects (e.g., DMSO cytotoxicity). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are essential to ensure robustness .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Variability may arise from differences in cell lines, assay conditions, or compound purity. Methodological adjustments include:

- Standardizing assay protocols (e.g., incubation time, serum concentration).

- Validating compound stability under experimental conditions (e.g., via LC-MS).

- Reporting purity levels (≥95% by HPLC) and batch-to-batch consistency .

Advanced Research Questions

Q. What strategies mitigate this compound’s poor bioavailability in in vivo studies?

Advanced approaches include:

- Formulation optimization : Use of liposomal encapsulation or nanoparticle carriers to enhance solubility.

- Pharmacokinetic profiling : Repeated sampling (plasma/tissue) via LC-MS/MS to assess absorption and metabolism.

- Prodrug design : Structural modifications (e.g., phosphate derivatives) to improve systemic delivery. Statistical power calculations (e.g., G*Power) should guide sample sizes to detect clinically relevant effects .

Q. How can researchers resolve contradictions in tumor-specific efficacy data between 2D vs. 3D models?

3D models (e.g., spheroids, organoids) better replicate tumor microenvironments but require rigorous standardization:

- Model validation : Compare drug penetration (e.g., via fluorescence microscopy) and hypoxia markers (e.g., HIF-1α).

- Data normalization : Adjust for differences in cell density and extracellular matrix composition. Meta-analyses of existing datasets can identify confounding variables (e.g., stromal interactions) .

Q. What methodological frameworks are effective for studying this compound’s synergistic effects with other chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method:

Q. How should researchers address potential off-target effects in kinase inhibition assays?

Employ high-selectivity profiling:

- Kinase panels : Use broad-spectrum screens (e.g., KinomeScan) to identify unintended targets.

- CRISPR/Cas9 validation : Knock out putative targets to confirm phenotype rescue. Statistical correction (e.g., Benjamini-Hochberg) minimizes false discovery rates in multi-kinase analyses .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., via Zenodo) and detailed protocols .

- Ethical Compliance : For in vivo work, follow ARRIVE guidelines for experimental design and reporting .

- Research Question Framing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.